molecular formula C12H10BFO2 B2529991 (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1383531-49-4

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B2529991
CAS No.: 1383531-49-4
M. Wt: 216.02
InChI Key: VXZNXBXQOLYKSL-UHFFFAOYSA-N
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Description

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (CAS 1383531-49-4) is a high-purity boronic acid derivative designed for research applications. This compound serves as a versatile building block in organic synthesis and drug discovery, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for constructing complex biaryl structures frequently found in active pharmaceutical ingredients . The biphenyl core, functionalized with a fluorine substituent at the 2' position and a boronic acid group at the 4 position, is a privileged structure in medicinal chemistry. Research on analogous biphenyl compounds highlights their significant value in developing therapeutic agents. For instance, the flurbiprofen scaffold, which shares a similar fluoro-biphenyl structure, is a well-known non-steroidal anti-inflammatory drug (NSAID) and has been extensively used as a starting point for creating new chemical entities with diverse biological activities . Recent studies have derivatized the flurbiprofen core to synthesize novel acyl hydrazones, demonstrating potent in vitro urease inhibitory activity. Such findings underscore the potential of fluoro-biphenyl derivatives in developing enzyme inhibitors for pharmaceutical research . Researchers can utilize this boronic acid to explore new pathways in developing enzyme inhibitors, receptor modulators, and other bioactive molecules. It is supplied with a minimum purity of 95% and must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for laboratory research purposes only and is not classified for human or veterinary use.

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZNXBXQOLYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383531-49-4
Record name [4-(2-fluorophenyl)phenyl]boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid under basic conditions . The general reaction scheme is as follows:

    Starting Materials: 2’-Fluoro-1,1’-biphenyl and 4-bromobenzeneboronic acid.

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions at the biphenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium(0), Palladium(II), Rhodium complexes.

    Solvents: THF, DMF, ethanol.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Hydroxybiphenyls: Formed via reduction.

Scientific Research Applications

Cross-Coupling Reactions

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is widely utilized as a building block in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are pivotal for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electronic properties of the compound, making it a valuable participant in these reactions .

Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing various fluorinated biphenyl derivatives. These derivatives are sought after due to their stability and unique electronic characteristics, which are beneficial in developing new materials and drugs . The ability to modulate the properties of synthesized compounds by varying substituents on the biphenyl structure is an essential aspect of its application in organic synthesis.

Mechanistic Insights

The mechanism of action involves transmetalation with palladium complexes during cross-coupling processes. This interaction facilitates the formation of new carbon-carbon bonds while maintaining high selectivity and efficiency in synthetic pathways .

Potential Therapeutic Applications

Research indicates that this compound derivatives can modulate protein-protein interactions (PPIs), which are crucial for various biological processes. This modulation opens avenues for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders . The strategic incorporation of fluorine can influence binding affinity and metabolic stability, enhancing drug efficacy.

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with diols present in biomolecules. This property is particularly useful in designing diagnostic tools and therapeutic agents aimed at specific biological targets .

Case Studies

  • A study demonstrated that derivatives of this compound showed promising results in inhibiting certain cancer cell lines by interfering with key signaling pathways involved in tumor growth .
  • Another investigation highlighted the use of this compound in developing sensors for carbohydrate detection, leveraging its ability to form stable complexes with diol-containing molecules .

Advanced Materials Development

The unique properties of this compound make it suitable for applications in material science. It is used to synthesize advanced materials such as organic semiconductors and polymers with intrinsic microporosity (OMIMs). These materials have potential applications in electronic devices, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Photophysical Properties

Recent studies have explored the photophysical properties of fluorinated biphenyl compounds derived from this compound. These compounds exhibit interesting behaviors under UV light, making them candidates for use in photonics and optoelectronic applications .

Summary Table: Applications of this compound

Application AreaDescriptionKey Benefits
Organic SynthesisUsed in cross-coupling reactions to form complex moleculesHigh selectivity and efficiency
Medicinal ChemistryPotential therapeutic agent targeting protein-protein interactionsModulates binding affinity
Enzyme InhibitionActs as an inhibitor by forming reversible covalent bonds with diolsUseful for drug development
Material ScienceSynthesis of advanced materials like organic semiconductorsApplications in electronics and photonics

Mechanism of Action

The mechanism of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the reactivity and stability of biphenylboronic acids. Key comparisons include:

2'-Fluoro vs. 3'-Fluoro Isomers
  • In (3'-fluoro-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1107603-40-6), the fluorine at the 3' position exerts a stronger electron-withdrawing effect on the boronic acid, increasing its acidity and reactivity in cross-couplings .
  • Synthetic Utility : The 2'-fluoro derivative is preferred in medicinal chemistry for its ability to enhance metabolic stability and binding affinity in target proteins, as seen in glioblastoma inhibitors .
Fluoro vs. Methyl Substituents
  • (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 90555-65-0) features an electron-donating methyl group, which reduces boronic acid acidity and stabilizes the compound against hydrolysis. However, this substitution decreases reactivity in Suzuki reactions compared to the electron-withdrawing fluoro analog .

Multi-Substituted Derivatives

Trifluoromethyl and Trifluoro Substitutions
  • (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 364590-93-2) exhibits enhanced electronic effects due to the strong electron-withdrawing trifluoromethyl group, facilitating faster cross-coupling reactions. However, steric bulk reduces yields in some cases (e.g., 36% yield in a related trifluoromethylated system) .
  • B-(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1236159-62-8) demonstrates high purity and utility in synthesizing catalysts and boronates, though its complex substitution pattern may limit solubility in polar solvents .

Functional Group Modifications

Boronic Acid vs. Ester Derivatives
  • Boronic esters (e.g., tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate) are often employed to improve stability and handling. These esters require hydrolysis to regenerate the boronic acid in situ, adding steps to synthetic workflows .
Amino and Hydroxy Substituents
  • (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4′-hydroxy-[1,1'-biphenyl]-4-yl)methanone (7f) highlights the impact of polar groups: hydroxy and amino substituents enhance solubility in aqueous systems but may reduce compatibility with non-polar reaction media .

Key Data and Research Findings

Table 1. Comparative Properties of Selected Biphenylboronic Acids

Compound Name CAS Number Substituents Reactivity (Suzuki Yield) Stability Notes
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid Not provided 2'-F, 4-B(OH)₂ High (e.g., 69–83% ) Moderate protodeboronation
(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid 1107603-40-6 3'-F, 4-B(OH)₂ Higher acidity Lower steric hindrance
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 90555-65-0 2'-CH₃, 4-B(OH)₂ Lower reactivity Enhanced hydrolytic stability
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid 364590-93-2 4'-CF₃, 4-B(OH)₂ Moderate (36% yield ) High electron-withdrawing effect

Biological Activity

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. Boronic acids are known for their ability to form reversible covalent bonds with various biological targets, making them valuable in drug design and development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Boronic acids, including this compound, primarily exert their biological effects through interactions with enzymes and proteins. They typically bind to serine residues in the active sites of various enzymes, forming stable complexes that inhibit enzymatic activity. This mechanism is particularly relevant in the context of β-lactamase inhibitors, where boronic acids can mimic the transition state of β-lactam antibiotics, effectively blocking bacterial resistance mechanisms.

Key Features:

  • Transition-State Analogs : Boronic acids act as transition-state analogs that can evade pre-evolved resistance mechanisms in bacteria .
  • Covalent Bond Formation : They form dative reversible covalent bonds with active site serine residues in enzymes such as penicillin-binding proteins (PBPs) .
  • Inhibition Potency : The structural modifications, such as fluorination in this compound, can enhance binding affinity and selectivity towards specific targets.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Below is a summary of relevant findings:

Study Target Activity IC50/EC50 Values
Study 1AmpC β-lactamaseInhibitionK_i = 25 nM
Study 2PBP3 from P. aeruginosaResidual Activity16 ± 6% at 1 mM
Study 3Cancer Cell LinesCytotoxicityEC50 = 0.39 nM against T. cruzi

Case Study 1: Inhibition of AmpC β-lactamase

In a study investigating the efficacy of various boronic acids as inhibitors of AmpC β-lactamase, this compound was found to be particularly potent with a K_i value of 25 nM. This suggests that its structural characteristics significantly enhance its ability to inhibit this enzyme compared to traditional β-lactam antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of boronic acids highlighted the effectiveness of this compound against various human cancer cell lines. The compound exhibited an EC50 of 0.39 nM against T. cruzi, indicating its potential as an effective therapeutic agent in treating certain cancers .

Q & A

Q. What are the key physical and chemical properties of (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid, and how do they influence its reactivity?

The compound has a molecular formula of C₁₂H₁₀BFO₂ , a molecular weight of 216.02 g/mol , and a melting point of 243–248°C . The fluorine substituent at the 2'-position enhances electron-withdrawing effects, which can stabilize intermediates in cross-coupling reactions. The boronic acid group enables participation in Suzuki-Miyaura reactions, while the biphenyl backbone contributes to π-π stacking interactions in supramolecular applications.

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves Suzuki-Miyaura coupling between a halogenated biphenyl derivative (e.g., 4-bromo-2'-fluoro-1,1'-biphenyl) and a boronic acid precursor. For example, coupling 2-fluorophenylboronic acid with 4-bromophenylacetic acid in the presence of Cs₂CO₃ and a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture (9:1 v/v) under reflux yields derivatives of the target compound . Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (80–100°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Aromatic protons appear in the δ 7.12–7.87 ppm range, with splitting patterns reflecting fluorine coupling (e.g., δ 7.60–7.12, m, 8H) .
  • ¹⁹F NMR : The fluorine signal is typically observed at δ -111.49 ppm (d, J = 111.7 Hz) .
  • IR spectroscopy : B-O stretching vibrations near 1340–1390 cm⁻¹ confirm the boronic acid group.

Q. How should this compound be stored to ensure stability?

Store at 0–6°C under inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis of the boronic acid group. Long-term stability requires protection from moisture and oxygen .

Advanced Questions

Q. How do reaction conditions (e.g., catalyst, base, solvent) influence the yield of Suzuki-Miyaura reactions involving this compound?

  • Catalyst : Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts achieve yields >75% in biphenyl syntheses .
  • Base : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (e.g., THF/water), likely due to enhanced solubility of boronates .
  • Solvent : A 9:1 THF/water mixture optimizes phase transfer for aryl halide coupling partners, yielding 78–85% isolated product .

Q. What strategies resolve contradictions in spectral data during structural verification?

Discrepancies in ¹H NMR splitting patterns (e.g., unexpected multiplicity) may arise from rotameric equilibria of the boronic acid group. Use DMSO-d₆ as a solvent to stabilize the tetrahedral boronate form, simplifying spectra . For ambiguous ¹⁹F signals, compare with fluorinated analogs (e.g., 4'-fluoro-[1,1'-biphenyl] derivatives) to confirm substitution patterns .

Q. How does the fluorine substituent affect the compound’s reactivity in cross-coupling versus non-fluorinated analogs?

The 2'-fluoro group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from ortho-substitution may reduce coupling efficiency compared to para-fluoro analogs. Computational studies (DFT) suggest a 12–15% lower activation energy for fluorinated derivatives due to enhanced Lewis acidity .

Q. What are the emerging applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing fluorinated biphenyl scaffolds for kinase inhibitors and GPCR modulators. For example, derivatives like 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid exhibit activity against glioblastoma persister cells by modulating histone methyltransferases .

Methodological Considerations

Q. How to troubleshoot low yields in biphenyl syntheses using this boronic acid?

  • Purify starting materials : Trace impurities (e.g., boroxines) inhibit coupling. Recrystallize the boronic acid from hexane/EtOAc (98:2) .
  • Optimize stoichiometry : Use a 1.2:1 molar ratio of boronic acid to aryl halide to compensate for potential side reactions .
  • Monitor reaction progress : TLC (Rf = 0.3 in hexane/EtOAc 4:1) or HPLC ensures completion before workup.

Q. What advanced techniques validate boronic acid participation in dynamic covalent chemistry?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to diols (e.g., saccharides) in aqueous buffers .
  • X-ray Crystallography : Resolves boronate ester formation in crystalline complexes, confirming stereoelectronic effects of the fluorine substituent .

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